molecular formula C17H34O2 B13778722 Butyl tridecanoate CAS No. 28267-31-4

Butyl tridecanoate

Cat. No.: B13778722
CAS No.: 28267-31-4
M. Wt: 270.5 g/mol
InChI Key: HKXBPYQGPDKLHV-UHFFFAOYSA-N
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Description

Butyl tridecanoate, also known as tridecanoic acid butyl ester, is an organic compound with the molecular formula C₁₇H₃₄O₂. It is an ester formed from tridecanoic acid and butanol. This compound is primarily used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl tridecanoate can be synthesized through the esterification of tridecanoic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using advanced techniques such as reactive distillation or membrane reactors. These methods enhance the efficiency and yield of the esterification process, making it more economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Butyl tridecanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to tridecanoic acid and butanol in the presence of a strong acid or base.

    Transesterification: It can react with other alcohols to form different esters.

    Oxidation: Under specific conditions, this compound can undergo oxidation to form various oxidation products.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are commonly employed.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Major Products Formed

    Hydrolysis: Tridecanoic acid and butanol.

    Transesterification: Different esters depending on the alcohol used.

    Oxidation: Various oxidation products, which depend on the specific conditions and reagents used.

Scientific Research Applications

Butyl tridecanoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving lipid metabolism and enzymatic reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of lubricants, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of butyl tridecanoate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can be hydrolyzed by esterases to release tridecanoic acid and butanol, which can then participate in metabolic pathways. The ester itself may also interact with lipid membranes, affecting their fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Butyl acetate: Another ester with similar applications but different chemical properties.

    Butyl laurate: An ester with a shorter carbon chain, leading to different physical and chemical properties.

    Butyl myristate: An ester with a longer carbon chain, affecting its solubility and reactivity.

Uniqueness

Butyl tridecanoate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. This makes it suitable for specialized applications where other esters may not be as effective.

Properties

CAS No.

28267-31-4

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

butyl tridecanoate

InChI

InChI=1S/C17H34O2/c1-3-5-7-8-9-10-11-12-13-14-15-17(18)19-16-6-4-2/h3-16H2,1-2H3

InChI Key

HKXBPYQGPDKLHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)OCCCC

Origin of Product

United States

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